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Compound Name: TMP195

Cat. No.: B15587253

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of TMP195, a first-in-class,
selective class lla histone deacetylase (HDAC) inhibitor. It details the compound's discovery, an
optimized multigram synthesis process, its mechanism of action, and key experimental data.

Discovery and Significance

TMP195 was identified as a potent and selective inhibitor of class lla HDACs (HDAC4, 5, 7,
and 9).[1][2] Its discovery marked a significant advancement in the field of epigenetics and drug
development due to its unique, non-chelating zinc-binding group, the trifluoromethyloxadiazole
(TFMO).[1][2] This moiety circumvents the pharmacological liabilities often associated with the
hydroxamate groups found in many traditional, pan-HDAC inhibitors.[1][2] The high selectivity
of TMP195 for class lla HDACs allows for the targeted investigation of this enzyme subclass,
revealing their distinct cellular roles, particularly in immune cell function, without the broad
cytotoxicity seen with pan-HDAC inhibitors.[1][3]

Synthesis of TMP195

The initial synthesis routes for TMP195 were suitable for subgram-scale production but were
limited by tedious procedures, the use of hazardous reagents, and low overall yields of around
9%.[3][4] To meet the demands for further clinical studies, a more efficient, environmentally
friendly, and scalable process was developed. This optimized process significantly improved
the overall yield to 45%, accelerated reaction times from 40 hours to under 19 hours, and
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streamlined purification steps from five column chromatography purifications to just one.[4] Key
improvements include the solvent-free synthesis of the 4-(chloromethyl)-2-phenyloxazole
intermediate and the replacement of hazardous cyanide sources.[4] This robust process is
stable and repeatable on a 10-gram scale.[4]

Mechanism of Action

TMP195 exerts its biological effects through the selective inhibition of class Ila HDACs. Unlike
other HDAC classes, class lla enzymes have minimal catalytic activity on acetylated histones
and primarily function as transcriptional repressors by interacting with transcription factors.
TMP195 occupies the acetyl-lysine binding site of these HDACS, disrupting their repressive
functions.[5]

A primary and well-documented effect of TMP195 is the modulation of the tumor
microenvironment (TME) by reprogramming macrophage phenotypes.[6][7] In the context of
cancer, tumor-associated macrophages (TAMs) often adopt a pro-tumor (M2-like) phenotype.
TMP195 treatment promotes the differentiation and recruitment of monocytes that become
highly phagocytic, pro-inflammatory (M1-like) macrophages within the tumor.[7][8] These
reprogrammed macrophages enhance antigen presentation and produce pro-inflammatory
cytokines, leading to an anti-tumor immune response.[8][9] This effect is not due to direct
cytotoxicity on cancer cells, but rather an indirect, immune-mediated mechanism.[8][9]

The anti-inflammatory effects of TMP195 are also linked to the inhibition of the NF-kB signaling
pathway.[10][11] By preventing the deacetylation and activation of key kinases like IKK,
TMP195 can reduce the phosphorylation of the NF-kB p65 subunit, thereby decreasing the
expression of downstream pro-inflammatory genes.[10][12] This mechanism is crucial for its
therapeutic potential in inflammatory conditions beyond cancer, such as atherosclerosis and
acute kidney injury.[10][12]
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Caption: TMP195 inhibits Class lla HDACs, preventing NF-kB activation and promoting M1

macrophage polarization.

Structure-Activity Relationship (SAR)

The design of TMP195 and its analogs is based on a three-motif pharmacophoric model

common to HDAC inhibitors. Structure-activity relationship (SAR) studies have been crucial in

optimizing its potency and selectivity.[13]

e Zinc-Binding Group (ZBG): The novel trifluoromethyloxadiazole (TFMO) moiety is the key

innovation, providing a non-chelating interaction with the zinc ion in the catalytic pocket of

class lla HDACs.[2][13]

o Linker Moiety: A hydrophobic linker connects the ZBG to the "cap" group, occupying a

hydrophobic channel within the enzyme. Modifications to this linker can influence brain

penetrance and other pharmacokinetic properties.[13]

o Cap Group: This larger, often aromatic moiety interacts with residues at the surface of the

enzyme's active site, contributing significantly to isoform selectivity and potency.[13]

Caption: Pharmacophore model of TMP195 showing its key structural components and their

interactions.

Quantitative Data Summary

ble 1: Physicochemical ies of TMP1S

Property Value Reference
Molecular Formula C23H19F3N403 [2]
Molecular Weight 456.42 g/mol [2][6]

Purity >98% (typically 99.58%) [1][6]
Appearance White solid [1]

Solubility in DMSO

Up to 91 mg/mL (199.37 mM)

[1](6]

CAS Number

1314891-22-9

[2][5]
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ble 2: In Vi hibi ity of

Selectivity vs
Target HDAC Ki (nM) ICs0 (NM) Reference
Other HDACs

HDAC4 59 111 >100-fold [2](5]6][14]
HDAC5 60 106 >100-fold [21[5]6][14]
HDAC7 26 46 >100-fold [2][5]6][14]
HDAC9 15 9 >100-fold [2][5][6][14]
Class | & llb - >10,000 - [2][14]

ble 3: In Vivo Eff : linical Model

Model Dosage Key Findings Reference

Reduced tumor

burden and pulmonary
MMTV-PyMT Breast

50 mg/kg/day, i.p. metastases; [61[7]
Cancer (Mouse)

Increased anti-tumor

macrophages.

Significantly reduced

Colitis-Associated tumor burden;
Colorectal Cancer 50 mg/kg/day, i.p. Increased M1 [9]
(Mouse) macrophage

polarization.

Reduced renal

LPS-Induced Acute damage,

: . - : . [10][15]
Kidney Injury (Mouse) inflammation, and
tubular cell apoptosis.
Attenuated
Atherosclerosis ] atherosclerotic plaque 1]
(Apoe-/- Mouse) development and

vascular inflammation.
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Key Experimental Protocols
Protocol 1: In Vitro Human Monocyte Differentiation

This protocol describes the differentiation of human monocytes in the presence of TMP195 to
assess its impact on macrophage development.

Cell Isolation: Isolate human monocytes from peripheral blood mononuclear cells (PBMCs).

e Culture Medium: Use RPMI Medium 1640 supplemented with GlutaMAX, 10% v/v fetal
bovine serum, 10 ng/ml IL-4, 50 ng/ml GM-CSF, 100 U/ml penicillin, and 100 pg/ml
streptomycin.[6]

o Treatment: Differentiate monocytes for 5 days in the presence of either 300 nM TMP195 or
0.1% (v/v) DMSO as a vehicle control.[6]

o Cell Collection: After 5 days, collect cells by washing and incubating with a 5 mM EDTA
solution in PBS (Caz*/Mg?*-free).

e Analysis: Analyze the resulting antigen-presenting cells via flow cytometry to assess
changes in cell surface markers and phenotypes.[6]

Protocol 2: In Vivo Murine Breast Cancer Model

This workflow outlines the evaluation of TMP195's anti-tumor efficacy in the MMTV-PyMT
mouse model of breast cancer.
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Caption: Workflow for evaluating TMP195 efficacy in a mouse model of breast cancer.
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e Model: Use female MMTV-PyMT mice, an autochthonous, macrophage-dependent model of
breast cancer.[7]

e Grouping: When tumors reach a specified volume (e.g., 150-800mm?), randomize mice into
a vehicle control group and a treatment group.[7]

» Dosing: Administer daily intraperitoneal (i.p.) injections of TMP195 at 50 mg/kg or an equal
volume of the vehicle (e.g., DMSO).[7]

e Monitoring: Measure tumor burden regularly (e.g., every 2-3 days) using calipers.
« Endpoint: After a set treatment period (e.g., 14-28 days), euthanize the mice.[7][9]

o Tissue Analysis: Harvest tumors for flow cytometry and histological analysis to assess the
immune microenvironment. Harvest lungs and perform hematoxylin and eosin (H&E) staining
to quantify metastatic lesions.[7]

Protocol 3: Preparation of TMP195 for In Vivo
Administration

TMP195 can be formulated for intraperitoneal injection using the following method:

o Stock Solution: Prepare a 100 mg/ml stock solution of TMP195 in fresh DMSO.[6]

Vehicle Preparation: To prepare 1 mL of the final working solution, add 50 pL of the DMSO
stock solution to 400 pL of PEG300 and mix until clear.[6]

Emulsification: Add 50 pL of Tween80 to the PEG300/DMSO mixture and mix until clear.

Final Dilution: Add 500 pL of ddHz0 to bring the final volume to 1 mL.

Administration: The mixed solution should be used immediately for optimal results.[6]

Therapeutic Applications and Future Directions

TMP195's unigue mechanism of action positions it as a promising therapeutic agent for various
diseases.
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e Oncology: By modulating the tumor microenvironment, TMP195 shows significant potential
as an immunomodulatory agent. It enhances the efficacy of standard chemotherapies
(paclitaxel, carboplatin) and checkpoint blockade immunotherapies (anti-PD-1), suggesting
its use in combination therapies for solid tumors like breast and colorectal cancer.[7][9]

 Inflammatory and Cardiovascular Diseases: The ability of TMP195 to suppress inflammation
via the NF-kB pathway makes it a candidate for treating chronic inflammatory conditions
such as atherosclerosis.[12][16] Early research also points to a potential role for HDAC
inhibitors in mitigating cardiac hypertrophy and heart failure.[17][18]

e Drug Resistance: Emerging evidence suggests TMP195 may help resensitize multidrug-
resistant cancer cells to conventional chemotherapeutics by inhibiting the function of ABCB1
and ABCG2 drug efflux pumps.[19]

Future research will likely focus on clinical trials to establish the safety and efficacy of TMP195
in humans, further exploration of its synergistic effects with other therapies, and the
development of next-generation class lla HDAC inhibitors with improved pharmacokinetic
profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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